TCO-PEG4-VC-PAB-MMAE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C78H127N11O19 |

|---|---|

Molekulargewicht |

1522.9 g/mol |

IUPAC-Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)/b17-16-/t53-,54+,55+,59?,60-,61-,62+,65-,66-,67-,68-,69+,70+/m0/s1 |

InChI-Schlüssel |

RCUWIJNSWOFTSK-PCBYRXCDSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCC/C=C\CC4 |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG4-VC-PAB-MMAE for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG4-VC-PAB-MMAE, a state-of-the-art drug-linker conjugate designed for the development of highly specific and potent antibody-drug conjugates (ADCs). We will delve into its structural components, mechanism of action, and provide detailed experimental protocols for its application in cancer research.

Core Components and Mechanism of Action

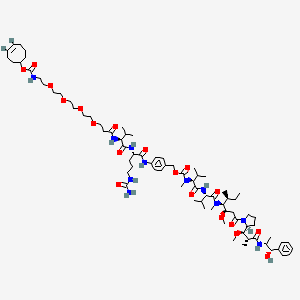

This compound is a sophisticated chemical entity meticulously designed for targeted cancer therapy. It comprises five key components, each with a specific function in the delivery and release of the cytotoxic payload.[1]

-

trans-Cyclooctene (TCO): This moiety serves as a bioorthogonal handle, enabling a highly efficient and specific conjugation to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[2][3] This method allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation.[2]

-

Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile by providing a hydrophilic shield.[1]

-

Valine-Citrulline (VC): This dipeptide sequence acts as a cleavable linker, specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[1]

-

p-Aminobenzylcarbamate (PAB): This self-immolative spacer connects the VC linker to the cytotoxic drug.[1] Upon cleavage of the VC dipeptide by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active drug.[4]

-

Monomethyl Auristatin E (MMAE): A potent synthetic antimitotic agent, MMAE is the cytotoxic payload.[5] Once released inside the cancer cell, it binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]

The overall mechanism of action for an ADC constructed with this compound is a multi-step process initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell.

Quantitative Data

While specific preclinical data for an ADC constructed with the exact this compound linker is not extensively published, the following tables provide a summary of relevant quantitative data for closely related vc-MMAE constructs to serve as a benchmark for expected performance.

Table 1: In Vitro Cytotoxicity of vc-MMAE Constructs

| Cell Line | IC50 (nM) | Compound | Reference |

| SKBR3 | 410.54 ± 4.9 | MC-vc-PAB-MMAE | [7] |

| HEK293 | 482.86 ± 6.4 | MC-vc-PAB-MMAE | [7] |

| BT-474 | 0.57 | MF-TTZ-MMAE | |

| Karpas-299 | 0.104 | MF-BTX-MMAE |

Table 2: In Vivo Efficacy of a TCO-MMAE ADC in a Xenograft Model

| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Body Weight Loss | Reference |

| T47D Breast Cancer | SQT03 + SQP22 (TCO-MMAE) | Tumor regression | No significant loss | [8] |

Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs

| Analyte | Parameter | Brentuximab Vedotin | Polatuzumab Vedotin | Reference |

| Antibody-Conjugated MMAE (acMMAE) | Clearance (mL/day/kg) | 33.6 | 25.0 | |

| Vc (L) | 3.1 | 2.5 | ||

| Total Antibody | Clearance (mL/day/kg) | 29.5 | 20.0 | |

| Vc (L) | 3.0 | 2.4 | ||

| Unconjugated MMAE | Cmax (ng/mL) | 3.96 | 6.81 | |

| AUC (ng·h/mL) | 239 | 436 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental procedures involving this compound.

Antibody-Drug Conjugation via Tetrazine-TCO Ligation

This protocol outlines the two-step process for conjugating this compound to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Tetrazine-NHS ester

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns

-

Size Exclusion Chromatography (SEC) or Protein A chromatography system

Procedure:

-

Antibody Preparation:

-

If the mAb is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Tetrazine Modification of the Antibody:

-

Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.

-

Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS.

-

Determine the concentration and degree of labeling (DOL) of the purified tetrazine-modified antibody (mAb-Tz).

-

-

Conjugation of this compound to mAb-Tz:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[7]

-

Purify the final ADC using SEC or Protein A chromatography to remove unreacted drug-linker and other impurities.

-

Characterize the purified ADC for DAR, purity, and aggregation.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic activity of the ADC on cancer cell lines.

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

ADC construct

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

-

ADC Treatment:

-

MTT Assay:

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

-

In Vitro Cathepsin B Cleavage Assay

This protocol is used to confirm the specific cleavage of the VC linker by cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human cathepsin B

-

Activation Buffer (e.g., 25 mM acetate buffer, pH 5.0, containing 1 mM EDTA and 5 mM DTT)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Quenching Solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Activate cathepsin B in the Activation Buffer according to the manufacturer's instructions.[12]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer. Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[12]

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.[12]

-

Sample Preparation and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released MMAE.

-

-

Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.

Conclusion

This compound represents a highly versatile and potent drug-linker for the development of next-generation ADCs. Its bioorthogonal TCO group allows for precise and efficient conjugation, while the strategically designed cleavable linker ensures targeted release of the powerful MMAE payload within the tumor microenvironment. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to effectively utilize this advanced technology in their pursuit of more effective and safer cancer therapeutics.

References

- 1. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the TCO-PEG4-VC-PAB-MMAE Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the TCO-PEG4-VC-PAB-MMAE drug-linker conjugate, a sophisticated and widely utilized system in the development of next-generation antibody-drug conjugates (ADCs). This guide will delve into the structure and function of each component, the mechanism of action, and detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs employing this advanced technology.

Introduction to this compound

The this compound is a state-of-the-art drug-linker conjugate designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. It is comprised of five key components, each with a specific function to ensure the stability, targeted delivery, and controlled release of the payload. This system leverages bioorthogonal click chemistry for precise antibody conjugation, a hydrophilic spacer for improved pharmacokinetics, a cleavable dipeptide linker for selective payload release, a self-immolative spacer for efficient drug liberation, and a highly potent antineoplastic agent.

Core Components and their Functions

The this compound conjugate is a modular system where each component plays a critical role in the overall performance of the resulting ADC.

| Component | Chemical Name | Function |

| TCO | trans-Cyclooctene | Bioorthogonal conjugation handle for reaction with tetrazine-modified antibodies.[1][2] |

| PEG4 | Tetraethylene Glycol | Hydrophilic spacer to enhance solubility, reduce aggregation, and improve pharmacokinetics.[1][2] |

| VC | Valine-Citrulline | Cathepsin B-cleavable dipeptide linker for targeted intracellular drug release.[1][2] |

| PAB | p-Aminobenzyl | Self-immolative spacer that ensures the efficient and traceless release of the unmodified payload.[1][2] |

| MMAE | Monomethyl Auristatin E | Potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[1][2] |

TCO (trans-Cyclooctene): The Bioorthogonal Handle

The trans-cyclooctene (TCO) moiety serves as a highly reactive and specific handle for bioorthogonal conjugation. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified antibody.[3] This "click chemistry" approach offers several advantages over traditional conjugation methods:

-

High Reaction Rate: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with second-order rate constants reported to exceed 800 M⁻¹s⁻¹.[4]

-

Specificity and Bioorthogonality: The reaction is highly specific and does not interfere with biological functional groups, allowing for precise and site-specific conjugation.[4]

-

Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH without the need for cytotoxic catalysts like copper.[4]

PEG4 (Tetraethylene Glycol): The Hydrophilic Spacer

The PEG4 spacer is a short chain of four polyethylene glycol units that enhances the overall physicochemical properties of the ADC. Many potent cytotoxic payloads, including MMAE, are hydrophobic and can lead to ADC aggregation. The hydrophilic nature of the PEG4 spacer mitigates this issue by increasing the solubility of the drug-linker conjugate.[1][2] This can lead to improved formulation stability and better pharmacokinetic profiles in vivo.

Valine-Citrulline (VC): The Cleavable Linker

The valine-citrulline (VC) dipeptide is a critical component that ensures the conditional release of the cytotoxic payload. This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[5][6] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic and enzyme-rich environment facilitates the cleavage of the amide bond between citrulline and the PAB spacer.[7]

PAB (p-Aminobenzyl): The Self-Immolative Spacer

The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Once the VC linker is cleaved by Cathepsin B, the resulting aniline initiates a spontaneous 1,6-elimination reaction.[7] This electronic cascade leads to the release of the unmodified MMAE payload, carbon dioxide, and an aromatic byproduct. The self-immolative nature of the PAB spacer is crucial for ensuring that the released drug is fully active and not encumbered by remnants of the linker.[7]

MMAE (Monomethyl Auristatin E): The Cytotoxic Payload

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[3] It functions as a microtubule inhibitor, binding to tubulin and preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone drug but is an ideal payload for targeted delivery via ADCs.

Mechanism of Action of a this compound based ADC

The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with the specific targeting of cancer cells and culminates in their destruction.

Quantitative Data

The following tables summarize key quantitative data related to the components and performance of the this compound system.

Table 1: TCO-Tetrazine Reaction Kinetics

| Reactant Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| TCO - Tetrazine | > 800 | [4] |

Table 2: In Vitro Cytotoxicity of MMAE

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| BxPC-3 | Pancreatic | 0.97 | [8] |

| PSN-1 | Pancreatic | 0.99 | [8] |

| Capan-1 | Pancreatic | 1.10 | [8] |

| Panc-1 | Pancreatic | 1.16 | [8] |

| SKBR3 | Breast | 3.27 | [9] |

| HEK293 | Kidney | 4.24 | [9] |

Table 3: Comparative Stability of Val-Cit Linker in Plasma

| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC | Reference |

| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE | [10] |

| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE | [10] |

| Val-Cit ADC | Human | 28 days | No significant degradation | [10] |

| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs utilizing the this compound system.

Synthesis and Conjugation of the ADC

The synthesis of the final ADC involves a two-step process: the preparation of the tetrazine-modified antibody and its subsequent conjugation with the this compound drug-linker.

References

- 1. benchchem.com [benchchem.com]

- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

The Core Mechanism of TCO-PEG4-VC-PAB-MMAE: A Technical Guide for Drug Development Professionals

Introduction: The antibody-drug conjugate (ADC) TCO-PEG4-VC-PAB-MMAE represents a sophisticated approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxic effects of monomethyl auristatin E (MMAE). This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Architectural Components and Their Synergistic Function

The this compound is a drug-linker conjugate designed for site-specific attachment to a tetrazine-modified monoclonal antibody. Its intricate design ensures stability in circulation and controlled release of the cytotoxic payload within the target tumor cells. Each component plays a crucial role in the ADC's overall efficacy.

-

TCO (trans-cyclooctene): This moiety is the cornerstone of the bioorthogonal conjugation strategy.[1] It facilitates a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction with a tetrazine group pre-installed on the monoclonal antibody.[1] This method allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to a more homogeneous and well-defined ADC product.

-

PEG4 (Polyethylene Glycol, 4 units): The PEG4 spacer is a hydrophilic linker that enhances the solubility and reduces the steric hindrance of the drug-linker construct.[1] This can improve the pharmacokinetic properties of the resulting ADC and facilitate the conjugation reaction.

-

VC-PAB (Valine-Citrulline-p-Aminobenzyloxycarbonyl): This dipeptide-based linker is designed for selective cleavage within the tumor microenvironment. The valine-citrulline (VC) motif is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in cancer cells.[1] Following the enzymatic cleavage of the VC linker, the p-aminobenzyloxycarbonyl (PAB) spacer undergoes a self-immolative 1,6-elimination reaction, ensuring the efficient and traceless release of the active MMAE payload.

-

MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent. It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical component for cell division. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

Visualizing the Mechanism of Action and Experimental Workflows

To elucidate the complex processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the ADC and the workflows for key in vitro experiments.

Caption: Mechanism of action of the this compound ADC.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Caption: Workflow for a bystander effect co-culture assay.

Quantitative Data Summary

The following tables summarize representative quantitative data for vc-MMAE and TCO-MMAE constructs. It is important to note that publicly available data for the exact this compound construct is limited. The data presented here is derived from studies on similar constructs and should be considered illustrative.

Table 1: In Vitro Cytotoxicity of a vc-MMAE Construct

| Cell Line | IC50 (nM) | Reference |

| SKBR3 | 410.54 ± 4.9 | [2] |

| HEK293 | 482.86 ± 6.4 | [2] |

Table 2: In Vitro Efficacy and Stability of a TCO-MMAE Diabody ADC

| Parameter | Value | Conditions | Reference |

| In Vitro Efficacy | |||

| EC50 (LS174T cells) | 185 pM | After activation with tetrazine | [3] |

| EC50 (OVCAR-3 cells) | 35 pM | After activation with tetrazine | [3] |

| Stability | |||

| Stock Stability | No TCO isomerization or drug liberation for 6 months | PBS, 4 °C | [3] |

| Serum Stability | No drug release observed | 37 °C for 24 hours | [3] |

| In Vivo TCO Half-life | ~5.5 days | In mice | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ADCs with similar mechanisms of action. These protocols can be adapted for the specific analysis of a this compound ADC.

In Vitro Cytotoxicity Assay (MTT-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

ADC Preparation and Treatment: Prepare a series of dilutions of the ADC in complete medium. Remove the medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. Plot the percent viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Internalization Assay (pH-sensitive dye-based)

Objective: To visualize and quantify the internalization of the ADC by target cells.

Materials:

-

Antigen-positive cell line

-

Complete cell culture medium

-

ADC labeled with a pH-sensitive dye (e.g., pHrodo)

-

96-well black, clear-bottom plates

-

Live-cell imaging system or fluorescence microscope

-

Hoechst 33342 (for nuclear staining, optional)

Procedure:

-

Cell Seeding: Seed antigen-positive cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

ADC Labeling and Treatment: If not already labeled, conjugate the ADC with a pH-sensitive fluorescent dye according to the manufacturer's protocol. Add the labeled ADC to the cells at a predetermined concentration.

-

Live-Cell Imaging: Place the plate in a live-cell imaging system equipped with environmental control (37°C, 5% CO2). Acquire images at regular intervals (e.g., every 30 minutes) for up to 24-48 hours. The pH-sensitive dye will fluoresce upon internalization into the acidic environment of the endosomes and lysosomes.

-

Image Analysis: Quantify the fluorescence intensity per cell over time using image analysis software. An increase in fluorescence intensity indicates ADC internalization.

-

(Optional) Confocal Microscopy: For higher resolution imaging, cells can be grown on coverslips, treated with the labeled ADC, and fixed at various time points. After fixation, cells can be stained with nuclear and/or lysosomal markers and imaged using a confocal microscope to visualize the subcellular localization of the ADC.

Bystander Killing Assay (Co-culture method)

Objective: To assess the ability of the released MMAE to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cell line

-

Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

96-well plates

-

This compound ADC

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Harvest and count both antigen-positive and GFP-expressing antigen-negative cells. Seed a co-culture of the two cell lines in 96-well plates at a defined ratio (e.g., 1:1, 1:3, 3:1). Include control wells with only the GFP-expressing antigen-negative cells. Allow the cells to adhere overnight.

-

ADC Treatment: Add serial dilutions of the ADC to the co-culture wells and the control wells.

-

Incubation: Incubate the plates for 72-96 hours.

-

Image Acquisition and Analysis: Acquire images of the wells using a fluorescence microscope or a high-content imaging system.

-

Data Analysis: Quantify the number of viable GFP-positive cells in each well. A reduction in the number of GFP-positive cells in the co-culture wells compared to the control wells (antigen-negative cells only) at the same ADC concentration indicates a bystander effect. Calculate the percentage of viable antigen-negative cells and plot against the ADC concentration to determine a "bystander IC50".

References

- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Trans-Cyclooctene (TCO) in Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as a cornerstone of bioorthogonal chemistry.[1][2] This "click chemistry" reaction is celebrated for its exceptional speed, specificity, and biocompatibility, facilitating the precise coupling of molecules within complex biological environments.[3][4] Its applications are extensive, ranging from live-cell imaging and diagnostics to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[3][5][6] This technical guide provides a comprehensive overview of TCO linkers, their core principles, quantitative performance data, detailed experimental protocols, and their pivotal applications in biomedical research.

Core Principles of TCO-Tetrazine Ligation

The utility of TCO in bioconjugation is centered on its rapid and highly selective reaction with a tetrazine partner.[4] This bioorthogonal reaction proceeds within a biological system without interfering with native biochemical processes.[2] The fundamental mechanism is an IEDDA [4+2] cycloaddition, where the electron-deficient 1,2,4,5-tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile).[2][7] This is followed by a retro-Diels-Alder reaction, leading to the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[7][8] The release of nitrogen gas is a significant driving force for the irreversibility of this reaction.[7]

The remarkable speed of this reaction is a key advantage, with second-order rate constants that can reach up to 10⁷ M⁻¹s⁻¹.[2][9] This allows for efficient labeling at low reactant concentrations, which is crucial for in vivo applications.[3][4] The reaction kinetics are influenced by the electronic properties of both the TCO and the tetrazine. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can enhance the reaction rate.[2][9]

A critical aspect of using TCO linkers is their stability. The primary concern is the isomerization of the reactive trans-cyclooctene to its unreactive cis-cyclooctene form.[4] This isomerization can be influenced by factors such as the presence of copper-containing serum proteins.[5][10] To address this, various TCO derivatives have been developed with improved stability and reactivity.[5][11]

Quantitative Data Summary

The efficacy of the TCO-tetrazine ligation is underscored by its exceptional reaction kinetics. The tables below summarize key quantitative parameters for various TCO derivatives.

Table 1: Second-Order Rate Constants of TCO-Tetrazine Ligations

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| trans-cyclooctene (TCO) | 3,6-dipyridyl-s-tetrazine | 2,000 | - |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | - |

| Dioxolane-fused TCO (d-TCO) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | 25 °C in pure water |

| s-TCO | 3,6-diphenyl-s-tetrazine | 3,100 | 25 °C in MeOH |

| Cyclopropane-fused TCO | - | 3,300,000 ± 40,000 | 25 °C in H₂O |

| General Range | - | up to 10⁷ | Physiological conditions |

| General Range | - | 800 - 1,000,000 | PBS buffer |

Data compiled from multiple sources.[2][5][11][12][13][14][15][16]

Table 2: Reaction Conditions for TCO-Tetrazine Ligation

| Parameter | Value | Notes |

| Reaction pH | 6.0 - 9.0 | Optimal range in PBS buffer. For TCO-NHS ester reactions with primary amines, pH 7.0-9.0 is recommended. |

| Reaction Temperature | Room Temperature (25°C), 4°C, or 37°C | Dependent on the specific application and stability of the biomolecules involved. |

| Reaction Time | 10 minutes - 2 hours | Generally rapid, with significant conjugation observed in under an hour for most applications. |

| Solvents | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF) | The reaction is compatible with a wide range of solvents. |

| Catalyst | Not required | The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry. |

Data compiled from multiple sources.[1][15]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving TCO in bioorthogonal chemistry.

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[1]

-

TCO-PEGx-NHS ester.[1]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]

-

Spin desalting columns.[1]

Procedure:

-

Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.[15][17]

-

TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][18]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][18] The optimal molar excess should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[1][15]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[1][18]

-

Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]

-

Characterization (Optional): The degree of labeling can be determined by mass spectrometry (MALDI-TOF or ESI-MS).[1]

Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol details the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

-

TCO-labeled protein (from Protocol 1).[1]

-

Tetrazine-labeled protein (prepared using a similar protocol to Protocol 1 with a Tetrazine-PEGx-NHS ester).[1]

-

Reaction buffer (e.g., PBS, pH 7.4).[1]

Procedure:

-

Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible reaction buffer.[1]

-

Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is often recommended.[1][18]

-

Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1] For reactions at 4°C, a longer incubation time may be necessary.[1][18]

-

Monitoring (Optional): The reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine (around 520 nm) via UV-Vis spectroscopy.[14][15]

-

Purification (Optional): The conjugated protein can be purified from unreacted components using size-exclusion chromatography (SEC).[18]

Protocol 3: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for creating an ADC using TCO-tetrazine ligation.

Materials:

-

Monoclonal antibody (mAb).

-

Tetrazine-NHS ester.[17]

-

TCO-linker-payload (cytotoxic drug conjugated to a TCO-containing linker).[12]

-

Conjugation Buffer: PBS, pH 7.4.[12]

-

Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography.[12]

Procedure:

-

Antibody Modification:

-

Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[17]

-

React the mAb with a molar excess of the Tetrazine-NHS ester in a suitable buffer (e.g., PBS with adjusted pH to 8.3-8.5) for 1-2 hours at room temperature.[17]

-

Purify the tetrazine-modified antibody (mAb-Tz) using an SEC column to remove excess reagents.[17]

-

-

Preparation of TCO-Linker-Payload:

-

Synthesize or obtain the cytotoxic drug conjugated to a linker containing a TCO group.[12]

-

-

ADC Conjugation:

-

Purification:

-

Purify the final ADC using SEC or Protein A chromatography to remove the unreacted TCO-linker-payload.[12]

-

-

Characterization:

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and potency.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanism of TCO-tetrazine ligation and a typical experimental workflow for bioconjugation.

Caption: Mechanism of the TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.

Caption: General experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.

Conclusion

Trans-cyclooctene has solidified its role as a "Swiss army knife" for bioorthogonal chemistry, offering a powerful tool for researchers in chemical biology and drug development.[5] Its rapid, specific, and catalyst-free ligation with tetrazines provides a versatile platform for a myriad of applications, including the construction of sophisticated ADCs, targeted drug delivery systems, and advanced in vivo imaging modalities.[5][6] The ongoing development of novel TCO derivatives with enhanced stability and reactivity continues to broaden the horizons of what is achievable in the field of bioconjugation.[5][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.tue.nl [research.tue.nl]

- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. interchim.fr [interchim.fr]

MMAE payload mechanism of action in cancer cells

An In-depth Technical Guide to the Core Mechanism of Action of Monomethyl Auristatin E (MMAE)

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and exceptionally potent antineoplastic agent derived from dolastatin 10, a natural compound isolated from the sea hare Dolabella auricularia.[1][2][3] Its profound cytotoxicity, reported to be 100 to 1000 times more potent than conventional chemotherapy agents like doxorubicin, makes it unsuitable for systemic administration as a standalone drug.[1][] Instead, its therapeutic power is harnessed by incorporating it as a cytotoxic "payload" into Antibody-Drug Conjugates (ADCs).[1][2][][5][6]

ADCs are a class of targeted therapies designed to function as "magic bullets."[7] They consist of three primary components:

-

A monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen on the surface of cancer cells.[2][]

-

The highly potent cytotoxic payload (in this case, MMAE).[7]

-

A chemical linker that connects the antibody to the payload, designed to be stable in circulation but cleavable under specific conditions within the target cell.[][6][7]

This guide provides a detailed examination of the core mechanism of action of MMAE, from its delivery via an ADC to its ultimate induction of cell death in cancer cells.

The ADC-MMAE Journey: From Systemic Circulation to Cytosolic Action

The therapeutic effect of an MMAE-based ADC is a sequential process that ensures the payload is delivered specifically to cancer cells, thereby minimizing exposure to healthy tissues.[2][8]

-

Targeting and Binding: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell.[2][]

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1][2][8]

-

Lysosomal Trafficking and Payload Release: The internalized vesicle, or endosome, containing the ADC-antigen complex traffics to and fuses with a lysosome.[2] The acidic and highly proteolytic environment of the lysosome, containing enzymes such as cathepsin B, cleaves the specialized linker (e.g., a valine-citrulline linker).[1][2][][6][9]

-

Cytosolic Action: This cleavage liberates the free, fully active MMAE payload from the antibody and linker.[1][2] MMAE then enters the cytoplasm, where it can engage its molecular target and exert its cytotoxic effects.[2]

Core Molecular Mechanism: Inhibition of Tubulin Polymerization

The primary intracellular target of MMAE is tubulin, the fundamental protein subunit of microtubules.[2][10] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.

MMAE acts as a potent anti-mitotic agent by physically inhibiting the polymerization of tubulin.[][5][6][10][11] It binds with high affinity to the β-tubulin subunit at or near the vinca alkaloid binding site, preventing the assembly of α- and β-tubulin heterodimers into functional microtubules.[10] This disruption of the dynamic equilibrium between tubulin polymerization and depolymerization leads to the collapse of the microtubule network.[1]

Cellular Consequences of Tubulin Disruption

The inhibition of microtubule formation by MMAE triggers a cascade of events that culminates in the death of the cancer cell.

G2/M Phase Cell Cycle Arrest

The formation of a functional mitotic spindle is an absolute requirement for a cell to progress through mitosis (the M phase of the cell cycle). By preventing microtubule assembly, MMAE effectively prevents the formation of this spindle.[10] This structural failure activates cellular checkpoints, causing the cell cycle to halt at the G2/M transition.[1][5][10][12][13][14][15] Unable to properly align and segregate its chromosomes, the cell is arrested in a state of mitotic crisis.

Induction of Apoptosis

Prolonged arrest at the G2/M phase is an unsustainable state for the cell and ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[10][13] This process, sometimes referred to as mitotic catastrophe, involves the activation of a cascade of cysteine proteases known as caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[16] Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell and its eventual death.[13][16]

The Bystander Effect

MMAE is a membrane-permeable molecule.[8] Once released into the cytoplasm of the target cancer cell, it can diffuse through the cell membrane into the surrounding microenvironment.[1] This allows it to enter and kill adjacent cancer cells, even if those cells do not express the target antigen for the ADC's antibody. This phenomenon, known as the "bystander effect," enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors where antigen expression may be varied.[1][8]

Quantitative Data on MMAE Efficacy

The potency of MMAE is quantified through various in vitro assays. The data below is compiled from multiple studies and illustrates its powerful cytotoxic effects.

Table 1: In Vitro Cytotoxicity (IC₅₀) of MMAE and MMAE-ADCs in Cancer Cell Lines IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | Compound | IC₅₀ (nM) | Citation(s) |

| SKBR3 | Breast Cancer | Free MMAE | 3.27 ± 0.42 | [17] |

| HEK293 | Kidney Cancer | Free MMAE | 4.24 ± 0.37 | [17] |

| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 ± 0.10 | [18] |

| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 ± 0.09 | [18] |

| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 ± 0.44 | [18] |

| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 ± 0.49 | [18] |

| High TF-expressing | Pancreatic Cancer | Anti-TF ADC | 1.15 | [19] |

| Low TF-expressing | Pancreatic Cancer | Anti-TF ADC | >100 | [19] |

Table 2: Effect of MMAE on Cell Cycle Distribution Data represents the percentage of cells in the G2/M phase after treatment.

| Cell Line | Treatment | G2/M Population (%) | Citation(s) |

| PC-3 | DMSO (Control) | ~15% | [13] |

| PC-3 | 4 nM MMAE (24h) | ~60% | [13] |

| C4-2B | DMSO (Control) | ~18% | [13] |

| C4-2B | 4 nM MMAE (24h) | ~55% | [13] |

Table 3: Induction of Apoptosis by MMAE Data represents the percentage of apoptotic cells as measured by sub-G1 DNA content or Annexin V staining.

| Cell Line | Treatment | Apoptotic Population (%) | Assay | Citation(s) |

| PC-3 | DMSO (Control) | ~2% | Sub-G1 | [13][20] |

| PC-3 | 4 nM MMAE (24h) | ~12% | Sub-G1 | [13][20] |

| C4-2B | DMSO (Control) | ~2% | Sub-G1 | [13][20] |

| C4-2B | 4 nM MMAE (24h) | ~10% | Sub-G1 | [13][20] |

| Ramos | Rituximab-MMAE | Dose-dependent increase | Annexin V/PI | [16][21] |

| Daudi | Rituximab-MMAE | Dose-dependent increase | Annexin V/PI | [16][21] |

Key Experimental Protocols

The following are generalized protocols for the key assays used to characterize the mechanism of action of MMAE.

Cell Viability / Cytotoxicity Assay (e.g., MTT or ATP-based)

This assay measures the metabolic activity of a cell population, which correlates with the number of viable cells. It is used to determine the IC₅₀ value of a compound.

-

Principle: Metabolically active cells reduce a substrate (e.g., yellow MTT tetrazolium salt) into a colored formazan product or contain ATP, which can be used in a luminescent reaction. The magnitude of the resulting signal is proportional to the number of living cells.[22]

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

MMAE (or MMAE-ADC) stock solution

-

MTT reagent or ATP-based luminescence reagent (e.g., CellTiter-Glo®)

-

Solubilization buffer (for MTT)

-

Microplate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[23]

-

Treatment: Prepare serial dilutions of MMAE in complete culture medium. Remove the old medium from the cells and add the MMAE dilutions to the wells. Include untreated cells as a negative control and media-only wells as a background control.[22]

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add solubilization buffer to dissolve the crystals.

-

For ATP-based: Allow the plate to equilibrate to room temperature. Add the luminescence reagent (e.g., CellTiter-Glo®) to each well to lyse the cells and initiate the luminescent reaction.

-

-

Data Acquisition: Measure the absorbance (for MTT) or luminescence (for ATP-based) using a microplate reader.

-

Analysis: After subtracting the background, normalize the data to the untreated control. Plot the cell viability (%) against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[24] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells directly correlates with their cell cycle phase. Cells must be fixed to permeabilize the membrane for PI entry, and RNase is used to prevent the staining of RNA.[24][25]

-

Materials:

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with MMAE or a vehicle control for the desired time (e.g., 24 hours).

-

Harvesting: Collect both floating and adherent cells. Wash the cell pellet with cold PBS.[22]

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[25]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in the PI/RNase A staining solution.[22] Incubate for 15-30 minutes at room temperature in the dark.[22]

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 single-cell events.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[26]

-

Apoptosis Assay by Annexin V and PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. PI is a membrane-impermeant dye used as a viability marker. It can only enter cells that have lost membrane integrity, characteristic of late apoptotic or necrotic cells.[27]

-

Materials:

-

Treated and control cells

-

Cold PBS

-

1X Binding Buffer (contains Ca²⁺, required for Annexin V binding)[28]

-

Fluorochrome-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Induce apoptosis by treating cells with MMAE for the desired duration.

-

Harvesting: Collect all cells (adherent and floating) and wash them once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add fluorochrome-conjugated Annexin V and PI solution to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]

-

Data Acquisition: Add additional binding buffer to each sample and analyze immediately by flow cytometry.

-

Analysis: The results are plotted on a dual-parameter dot plot to distinguish four populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells/debris

-

-

References

- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 8. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. ucl.ac.uk [ucl.ac.uk]

- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ucl.ac.uk [ucl.ac.uk]

Introduction to Antibody-Drug Conjugate (ADC) Linkers

An In-depth Technical Guide to Antibody-Drug Conjugate Linkers

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, which can damage healthy cells, ADCs are intended to target and kill only cancer cells. An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of tumor cells, a highly potent cytotoxic payload to induce cell death, and a chemical linker that connects the antibody to the payload.

The linker is a critical component of an ADC, as it ensures that the cytotoxic payload remains attached to the antibody while in circulation and is released only upon reaching the target tumor cells. The design and chemical properties of the linker significantly influence the stability, efficacy, and safety of the ADC. This guide provides a detailed overview of ADC linkers, including their types, mechanisms of action, and the experimental protocols used for their characterization.

Types of ADC Linkers

ADC linkers can be broadly classified into two main categories: cleavable and non-cleavable linkers. The choice of linker depends on the specific characteristics of the target antigen, the payload, and the desired mechanism of action.

Cleavable Linkers

Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon entering the target cell, where they are cleaved by specific intracellular conditions or enzymes. This targeted release mechanism minimizes off-target toxicity. There are several types of cleavable linkers:

-

Hydrazone Linkers: These linkers are acid-sensitive and are designed to release the payload in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) after the ADC is internalized by the tumor cell. The acidic environment protonates the hydrazone, leading to its cleavage and the release of the drug.

-

Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of intracellular thiols, such as glutathione (GSH), which are found at significantly higher levels inside cells compared to the bloodstream. This differential in GSH concentration allows for the selective release of the payload within the target cell.

-

Peptide Linkers: These linkers are cleaved by specific lysosomal proteases, such as cathepsin B, which are highly active within tumor cells. A commonly used peptide linker is the valine-citrulline (vc) dipeptide, which is stable in circulation but is efficiently cleaved by cathepsin B in the lysosome.

Non-Cleavable Linkers

Non-cleavable linkers do not contain a specific cleavage site and release the payload through the degradation of the antibody backbone itself within the lysosome. After internalization and lysosomal degradation of the ADC, the linker and the payload are released as a conjugate with an amino acid residue from the antibody. This complex can still be cytotoxic. A common example of a non-cleavable linker is a thioether linker.

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the general mechanism of action of an ADC, from binding to the tumor cell to the release of the cytotoxic payload.

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

Comparison of Linker Properties

The choice of linker significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following table summarizes the key characteristics of different linker types.

| Linker Type | Cleavage Mechanism | Key Features | Advantages | Disadvantages |

| Hydrazone | Acid-catalyzed hydrolysis | pH-sensitive | Good for targeting acidic tumor microenvironments | Potential for premature release in circulation |

| Disulfide | Thiol-disulfide exchange | Sensitive to intracellular glutathione levels | High intracellular vs. extracellular stability | Susceptible to reduction by other thiols |

| Peptide (e.g., vc) | Proteolytic cleavage by lysosomal enzymes | Specific enzyme-mediated release | High stability in circulation | Dependent on target cell protease expression |

| Non-cleavable (e.g., Thioether) | Antibody degradation | Highly stable in circulation | Reduced off-target toxicity | Payload release can be less efficient |

Experimental Protocols for Linker Characterization

A thorough characterization of the ADC linker is crucial for the development of a safe and effective therapeutic. Key experimental protocols are outlined below.

Linker Stability Assays

Objective: To assess the stability of the linker and the potential for premature payload release in systemic circulation.

Methodology:

-

Incubate the ADC in human plasma at 37°C for a defined period (e.g., 0, 24, 48, 72 hours).

-

At each time point, separate the ADC from the plasma components using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography.

-

Quantify the amount of intact ADC and released payload using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

-

Calculate the percentage of ADC remaining intact over time to determine the linker stability.

Caption: Workflow for a linker stability assay in human plasma.

Drug-to-Antibody Ratio (DAR) Measurement

Objective: To determine the average number of payload molecules conjugated to a single antibody molecule. The DAR is a critical quality attribute of an ADC that affects its potency and pharmacokinetics.

Methodology:

-

Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species with different numbers of conjugated payloads.

-

Inject the ADC sample onto a HIC column.

-

Elute the different DAR species using a decreasing salt gradient.

-

The area of each peak corresponds to the relative abundance of each DAR species. The weighted average DAR can then be calculated.

-

-

Mass Spectrometry (MS): This technique provides a direct measurement of the molecular weight of the ADC, from which the DAR can be accurately determined.

-

Introduce the ADC sample into the mass spectrometer.

-

Deconvolute the resulting mass spectrum to identify the masses of the different DAR species.

-

Calculate the average DAR based on the relative intensities of the mass peaks.

-

In Vitro Cytotoxicity Assays

Objective: To evaluate the potency of the ADC in killing target cancer cells.

Methodology:

-

Seed target cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified duration (e.g., 72-96 hours).

-

Assess cell viability using a suitable method, such as the MTS or CellTiter-Glo assay.

-

Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates higher potency.

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

The linker is a pivotal component in the design of an effective and safe antibody-drug conjugate. The choice between a cleavable and a non-cleavable linker, and the specific chemistry within each class, must be carefully considered based on the biological properties of the target and the physicochemical characteristics of the payload. Rigorous experimental evaluation of linker stability, drug-to-antibody ratio, and in vitro potency is essential for the successful development of novel ADC therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field.

An In-depth Technical Guide to TCO-PEG4-VC-PAB-MMAE for Advanced Drug Development

For researchers, scientists, and professionals in the field of drug development, the precise and efficient construction of antibody-drug conjugates (ADCs) is paramount. TCO-PEG4-VC-PAB-MMAE is a sophisticated linker-payload conjugate designed for this purpose, offering a blend of bioorthogonal conjugation, controlled drug release, and potent cytotoxicity. This guide provides a comprehensive overview of its technical specifications, methodologies for its application, and visualizations of its mechanism of action.

Physicochemical and Technical Specifications

This compound is a complex molecule with distinct functional domains. Its key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2758671-45-1 | [1][2][3][4] |

| Molecular Formula | C₇₈H₁₂₇N₁₁O₁₉ | [1][3][4] |

| Molecular Weight | 1522.91 g/mol | [1][4][5] |

| Purity | ≥98% or 99.30% (vendor dependent) | [4][6] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Protect from light. | [4][5] |

Deciphering the Components: A Functional Breakdown

The efficacy of this compound lies in the synergistic action of its constituent parts:

-

TCO (trans-cyclooctene): This strained alkene is the bioorthogonal conjugation handle. It reacts with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" known for its high speed and specificity in biological systems.[2][6][7]

-

PEG4 (tetraethylene glycol): The PEG4 spacer is a hydrophilic linker that enhances the solubility and reduces the steric hindrance of the molecule.[2][7]

-

VC (Valine-Citrulline): This dipeptide is a cleavable linker specifically designed to be recognized and cleaved by cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.[2][7][]

-

PAB (p-aminobenzyl): The PAB group acts as a self-immolative spacer. Following the cleavage of the VC linker by cathepsin B, the PAB moiety undergoes spontaneous 1,6-elimination to release the active MMAE payload.[2][7]

-

MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of rapidly dividing cancer cells.[2][5][6]

Experimental Protocols: A Guide to Application

The successful implementation of this compound in ADC development requires a series of well-defined experimental procedures.

Protocol 1: Antibody-Drug Conjugation via iEDDA Reaction

This protocol outlines the conjugation of a tetrazine-modified antibody (Ab-Tz) with this compound.

Materials:

-

Tetrazine-modified antibody (Ab-Tz) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: To the Ab-Tz solution, add a 1.5 to 3.0 molar excess of the this compound stock solution. The reaction can be monitored by the disappearance of the characteristic color of the tetrazine.[6][9]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. For sensitive antibodies, the reaction can be performed at 4°C for a longer duration.[6]

-

Purification: Purify the resulting ADC from unreacted linker-payload and solvent using an SEC system with PBS as the mobile phase.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.

-

Aggregation: Assess the level of aggregation using SEC.

-

Purity: Analyze the final ADC product by SDS-PAGE under reducing and non-reducing conditions.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the newly synthesized ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Synthesized ADC, isotype control ADC, and free MMAE

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight.[10]

-

ADC Treatment: Prepare serial dilutions of the ADC, isotype control ADC, and free MMAE in complete culture medium. Add the dilutions to the respective wells and incubate for 72-96 hours.[10][11]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percent viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression model.[11]

Protocol 3: Cathepsin B Cleavage Assay

This protocol assesses the susceptibility of the VC linker to enzymatic cleavage.

Materials:

-

Synthesized ADC

-

Human Cathepsin B, activated

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching Solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[13]

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released MMAE.[13]

-

Controls: Include a no-enzyme control to assess linker stability and an inhibitor control to confirm enzyme-specific cleavage.[13]

Protocol 4: Plasma Stability Assay

This protocol evaluates the stability of the ADC in plasma.

Materials:

-

Synthesized ADC

-

Human or mouse plasma

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C for various time points.

-

Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

-

LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of free MMAE that has been prematurely released.

Visualizing the Process: Diagrams and Workflows

To better understand the complex processes involved with this compound, the following diagrams illustrate the key chemical and biological steps.

Caption: The modular structure of this compound.

Caption: Bioorthogonal conjugation of the linker-drug to an antibody.

Caption: Intracellular pathway leading to the release of the cytotoxic payload.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. benchchem.com [benchchem.com]

- 7. This compound | AxisPharm [axispharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

The Role of Polyethylene Glycol (PEG) in Revolutionizing Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG), a synthetic, hydrophilic polymer, has become a cornerstone in modern drug delivery systems. Its remarkable ability to enhance the therapeutic efficacy of a wide range of molecules, from small drugs to large biologics, has led to the development of numerous commercially successful PEGylated therapeutics. This in-depth technical guide explores the core properties of PEG in drug delivery, providing quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in harnessing the full potential of PEGylation technology.

Physicochemical and Biological Properties of PEG

The covalent attachment of PEG chains to a therapeutic agent, a process known as PEGylation, imparts several beneficial physicochemical and biological properties. These modifications collectively improve the drug's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

PEGylation significantly alters the physical and chemical characteristics of a drug molecule. Key among these are:

-

Increased Solubility: PEG is highly soluble in aqueous and organic solvents, a property that is conferred to the conjugated drug. This is particularly advantageous for hydrophobic drugs, enhancing their bioavailability.[1][2][3][4][5][6]

-

Increased Size and Hydrodynamic Volume: The attachment of PEG chains increases the overall size of the drug molecule. This increased hydrodynamic volume plays a crucial role in reducing renal clearance, thereby prolonging the drug's circulation time in the bloodstream.[4][6][7]

-

Steric Hindrance: The flexible PEG chains create a protective hydrophilic shield around the drug molecule.[4] This steric hindrance masks the drug from enzymatic degradation and recognition by the immune system.[3][4][8]

Biological Properties

The physicochemical changes induced by PEGylation translate into significant biological advantages:

-

Prolonged Plasma Half-Life: By reducing renal filtration and enzymatic degradation, PEGylation extends the circulation half-life of drugs from hours to days.[1][2][4][6][8] This allows for less frequent dosing, improving patient compliance.[1][8]

-

Reduced Immunogenicity: The "stealth" properties conferred by the PEG cloud shield antigenic epitopes on the drug from being recognized by the immune system, thereby reducing or eliminating an immune response.[4][5][8]

-

Enhanced Stability: PEGylation protects therapeutic proteins and peptides from proteolytic degradation, enhancing their stability both in vivo and on the shelf.[1][8][9]

-

Altered Biodistribution: PEGylated nanoparticles often exhibit preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive targeting of nanoparticles.

Quantitative Impact of PEGylation

The extent of the benefits derived from PEGylation is often dependent on factors such as the molecular weight and architecture (linear vs. branched) of the PEG chain. The following tables summarize some of the quantitative effects of PEGylation on key drug delivery parameters.

Table 1: Effect of PEG Molecular Weight on Drug Properties

| Property | Effect of Increasing PEG Molecular Weight | Quantitative Example | Reference |

| Plasma Half-life | Generally increases | PEGylated interferon-α (Pegasys® and PegIntron®) shows a 5-10-fold longer half-life than its non-PEGylated counterpart. | [4] |

| Renal Clearance | Decreases | Increasing the hydrodynamic diameter of molecules reduces their uptake by the kidney. | [7] |

| Immunogenicity | Generally decreases | PEGylation masks antigenic epitopes, minimizing antibody-mediated neutralization. | [4] |

| Solubility | Generally increases | PEG's hydrophilic nature enhances the solubility of poorly water-soluble compounds. | [3][4] |

| Cellular Uptake | Can decrease | Higher molecular weight PEGs may lead to reduced cellular uptake due to steric hindrance. | [10] |

Table 2: Influence of PEGylation on Pharmacokinetic Parameters of Doxorubicin Formulations

| Pharmacokinetic Parameter | Free Doxorubicin | Conventional Liposomal Doxorubicin | PEGylated Liposomal Doxorubicin (Doxil®) | Reference |

| Area Under the Curve (AUC) | Low | Moderate | High | [6] |

| Circulation Half-life | Short | Moderate | Long | [6][11] |

| Volume of Distribution | Large | Moderate | Small | [6] |

| Clearance | Rapid | Moderate | Slow | [6] |

Key Experimental Protocols

The successful development and characterization of PEGylated drugs rely on a suite of analytical techniques. Below are detailed methodologies for some of the key experiments.

Determination of PEGylation Efficiency by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for the initial assessment of a PEGylation reaction. It separates molecules based on their molecular weight.

-

Sample Preparation:

-

Mix the PEGylated protein sample, the unmodified protein control, and a molecular weight marker with a non-reducing Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes.[12]

-

-

Electrophoresis:

-

Staining and Analysis:

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. For specific detection of PEG, a barium iodide staining method can be used.[12][13]

-

Compare the band patterns. The unmodified protein will appear as a sharp band at its expected molecular weight. PEGylated proteins will appear as distinct, higher molecular weight bands. The intensity of these bands can provide a semi-quantitative estimate of the PEGylation efficiency.[13]

-

Characterization of PEGylated Conjugates by Size-Exclusion Chromatography (SEC)